Sodium benzoate

Catalog No.
S573932
CAS No.
532-32-1
M.F
C7H6NaO2
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium benzoate

CAS Number

532-32-1

Product Name

Sodium benzoate

IUPAC Name

sodium;benzoate

Molecular Formula

C7H6NaO2

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);

InChI Key

UJTIFEVFUCJMKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Solubility

Freely soluble in water, sparingly soluble in ethanol
In water, 556 g/L (temperature and pH not reported)
1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water
Solubility in water, g/100ml at 20 °C: 63

Synonyms

Antimol; Benzoate of Soda; E 211; E 221; E 221 (nucleating agent); Fuminaru; Purox S; Sobenate

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Food Preservation and Antibacterial Properties

Sodium benzoate's primary function is as a food preservative. It works by inhibiting the growth of bacteria, yeasts, and molds in various food and beverage products. This extends shelf life and prevents spoilage. Several studies have explored its efficacy against specific microorganisms, including fungi and bacteria commonly associated with food spoilage [, ].

Potential Therapeutic Applications

Beyond food preservation, research is investigating potential therapeutic applications of sodium benzoate for various conditions:

  • Urea Cycle Disorders: Sodium benzoate is used in the treatment of urea cycle disorders due to its ability to bind with excess amino acids, facilitating their excretion and lowering ammonia levels in the blood [].
  • Neurological Disorders: Studies suggest potential benefits of sodium benzoate in managing neurological disorders like schizophrenia and multiple sclerosis. However, research in this area is ongoing and requires further investigation [, ].

Research on Potential Health Concerns

While generally considered safe in approved quantities, some studies suggest potential health concerns associated with sodium benzoate, particularly at high doses:

  • Genotoxicity: Some studies have reported weak genotoxic effects, raising concerns about potential DNA damage [].
  • Inflammation and Oxidative Stress: Research suggests sodium benzoate might contribute to inflammation and oxidative stress, potentially impacting various health aspects [].
  • Interaction with Vitamin C: Studies indicate that when combined with vitamin C, sodium benzoate may form trace amounts of benzene, a known carcinogen []. However, regulatory bodies deem the levels found in beverages safe for consumption.

Sodium benzoate is the sodium salt of benzoic acid, represented by the chemical formula C6H5COONa\text{C}_6\text{H}_5\text{COONa}. It appears as a white crystalline powder and is widely recognized for its use as a food preservative, particularly in acidic foods. Its preservative properties stem from its ability to inhibit the growth of bacteria, yeast, and molds, making it effective in products such as salad dressings, carbonated beverages, fruit juices, and pickles . Sodium benzoate is assigned the E number E211 in food products and is classified as Generally Recognized As Safe (GRAS) by the Food and Drug Administration in the United States .

Sodium benzoate's preservative effect is primarily due to the benzoic acid released in acidic environments. Benzoic acid disrupts the cellular function of microbes by interfering with their internal pH and essential metabolic processes []. This inhibits their growth and prevents spoilage.

  • High consumption: Ingesting large amounts of sodium benzoate can cause mild stomach upset, headaches, and hyperactivity in some individuals.
  • Interaction with vitamin C: As mentioned earlier, the reaction between sodium benzoate and ascorbic acid in acidic environments can potentially form benzene. Regulatory agencies have established limits on the combined use of these ingredients to minimize this risk.
. One notable reaction is its decarboxylation in the presence of a strong base and heat, producing benzene:

C6H5COONa+NaOHC6H6+Na2CO3\text{C}_6\text{H}_5\text{COONa}+\text{NaOH}\rightarrow \text{C}_6\text{H}_6+\text{Na}_2\text{CO}_3

Additionally, sodium benzoate can be converted back to benzoic acid when it becomes protonated in acidic conditions:

C6H5COONa+HClC6H5COOH+NaCl\text{C}_6\text{H}_5\text{COONa}+\text{HCl}\rightarrow \text{C}_6\text{H}_5\text{COOH}+\text{NaCl}

These reactions highlight its dual functionality as both a preservative and a potential source of other chemical compounds under certain conditions .

C6H5COOH+NaOHC6H5COONa+H2O\text{C}_6\text{H}_5\text{COOH}+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{COONa}+\text{H}_2\text{O}

Benzoic acid itself is often produced by the partial oxidation of toluene using oxygen . This method allows for large-scale production suitable for industrial applications.

Sodium benzoate has a wide range of applications beyond food preservation:

  • Food Industry: Used extensively as a preservative in acidic foods and beverages.
  • Pharmaceuticals: Acts as a preservative in liquid medications and is used therapeutically for managing hyperammonemia.
  • Cosmetics: Commonly included in personal care products to prevent microbial growth.
  • Industrial Uses: Functions as a corrosion inhibitor in coolants and can be utilized in fireworks as a fuel component .

Research indicates that sodium benzoate may interact negatively with other compounds. Notably, when combined with ascorbic acid (vitamin C), it can lead to the formation of benzene, a known carcinogen. This reaction raises concerns about the safety of beverages containing both ingredients. Studies have shown that certain soft drinks may exceed safe limits for benzene content when stored under specific conditions .

Sodium benzoate shares similarities with several other compounds commonly used for preservation or therapeutic purposes. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
Sodium benzoateC₆H₅COONaFood preservativeEffective at low pH; converts to benzene under certain conditions
Potassium sorbateC₆H₇KO₂Food preservativeMore effective at neutral pH; does not form benzene
Calcium propionateC₆H₁₁CaO₄Bakery productsInhibits mold growth; does not convert to benzene
Sorbic acidC₆H₈O₂Food preservativeBroad-spectrum antimicrobial; less toxic than sodium benzoate
Benzoic acidC₇H₆O₂Preservative; antifungalLess soluble than sodium salt; used directly in some applications

Sodium benzoate's effectiveness as a preservative in acidic environments distinguishes it from other compounds that may require different pH levels for optimal performance. Its potential conversion to harmful substances under specific conditions necessitates careful consideration during use .

Physical Description

Pellets or Large Crystals; Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder
A white, almost odourless, crystalline powder or granules
White odorless solid; [Merck Index] Hygroscopic; [ICSC] White powder; [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER OR GRANULES

Color/Form

White, granules or crystalline powder
Colorless crystalline powde

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.02654871 g/mol

Monoisotopic Mass

145.02654871 g/mol

Boiling Point

>450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range))

Flash Point

100 °C (>212 °F)
>100 °C

Heavy Atom Count

10

Taste

Sweetish, astringent taste
Unpleasant, sweetish, saline taste

Density

1.50 g/cu cm (OECD Guideline 109 (Density of Liquids and Solids))
Relative density (water = 1): 1.44

LogP

log Kow = -2.27 (est)
-2.27 (calculated)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /sodium oxide/.
It may emit acrid fumes when heated to decomposition (at 120 °C/248 °F).

Melting Point

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator
436 °C (OECD Guideline 102 (Melting point / Melting Range))
>300 °C

UNII

OJ245FE5EU

GHS Hazard Statements

Aggregated GHS information provided by 2925 companies from 11 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1843 of 2925 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1082 of 2925 companies with hazard statement code(s):;
H319 (99.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antifungal Agents; Food Preservatives
Sodium phenylacetate and sodium benzoate is used as adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with disorders (i.e., deficiencies in enzymes) of the urea cycle. Sodium phenylacetate and sodium benzoate is designated an orphan drug by the US Food and Drug Administration (FDA) for this use.
/EXPL THER/ In addition to dopaminergic hyperactivity, hypofunction of the N-methyl-d-aspartate receptor (NMDAR) has an important role in the pathophysiology of schizophrenia. Enhancing NMDAR-mediated neurotransmission is considered a novel treatment approach. To date, several trials on adjuvant NMDA-enhancing agents have revealed beneficial, but limited, efficacy for positive and negative symptoms and cognition. Another method to enhance NMDA function is to raise the levels of d-amino acids by blocking their metabolism. Sodium benzoate is a d-amino acid oxidase inhibitor. /The objective of this study was/ to examine the clinical and cognitive efficacy and safety of add-on treatment of sodium benzoate for schizophrenia. /The study consisted of/ a randomized, double-blind, placebo-controlled trial in 2 major medical centers in Taiwan composed of 52 patients with chronic schizophrenia who had been stabilized with antipsychotic medications for 3 months or longer. /Interventions included/ six weeks of add-on treatment of 1 g/d of sodium benzoate or placebo. The primary outcome measure was the Positive and Negative Syndrome Scale (PANSS) total score. Clinical efficacy and adverse effects were assessed biweekly. Cognitive functions were measured before and after the add-on treatment. Benzoate produced a 21% improvement in PANSS total score and large effect sizes (range, 1.16-1.69) in the PANSS total and subscales, Scales for the Assessment of Negative Symptoms-20 items, Global Assessment of Function, Quality of Life Scale and Clinical Global Impression and improvement in the neurocognition subtests as recommended by the National Institute of Mental Health's Measurement and Treatment Research to Improve Cognition in Schizophrenia initiative, including the domains of processing speed and visual learning. Benzoate was well tolerated without significant adverse effects. Benzoate adjunctive therapy significantly improved a variety of symptom domains and neurocognition in patients with chronic schizophrenia. The preliminary results show promise for d-amino acid oxidase inhibition as a novel approach for new drug development for schizophrenia.
/EXPL THER/ N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission is vital for learning and memory. Hypofunction of NMDAR has been reported to play a role in the pathophysiology of Alzheimer disease (AD), particularly in the early phase. Enhancing NMDAR activation might be a novel treatment approach. One of the methods to enhance NMDAR activity is to raise the levels of NMDA coagonists by blocking their metabolism. This study examined the efficacy and safety of sodium benzoate, a D-amino acid oxidase inhibitor, for the treatment of amnestic mild cognitive impairment and mild AD. We conducted a randomized, double-blind, placebo-controlled trial in four major medical centers in Taiwan. Sixty patients with amnestic mild cognitive impairment or mild AD were treated with 250-750 mg/day of sodium benzoate or placebo for 24 weeks. Alzheimer's Disease Assessment Scale-cognitive subscale (the primary outcome) and global function (assessed by Clinician Interview Based Impression of Change plus Caregiver Input) were measured every 8 weeks. Additional cognition composite was measured at baseline and endpoint. Sodium benzoate produced a better improvement than placebo in Alzheimer's Disease Assessment Scale-cognitive subscale (p = .0021, .0116, and .0031 at week 16, week 24, and endpoint, respectively), additional cognition composite (p = .007 at endpoint) and Clinician Interview Based Impression of Change plus Caregiver Input (p = .015, .016, and .012 at week 16, week 24, and endpoint, respectively). Sodium benzoate was well-tolerated without evident side-effects. Sodium benzoate substantially improved cognitive and overall functions in patients with early-phase AD. The preliminary results show promise for D-amino acid oxidase inhibition as a novel approach for early dementing processes.
/EXPL THER/ A recent clinical study demonstrated that sodium benzoate (SB), a prototype competitive d-amino acid oxidase inhibitor, was effective in the treatment of several symptoms, such as positive and negative symptoms, and cognitive impairment in medicated patients with schizophrenia. The objective of the study was to examine the effects of SB on behavioral abnormalities such as pre-pulse inhibition (PPI) deficits and hyperlocomotion in mice after a single administration of the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP). The effects of SB on behavioral abnormalities (PPI deficits and hyperlocomotion) in mice after PCP administration were examined. Furthermore, effects of SB on tissue levels of amino acids were also examined. A single oral dose of SB (100, 300, or 1000 mg/kg) attenuated PPI deficits in mice after administration of PCP (3.0 mg/kg, s.c.) in a dose-dependent manner. In contrast, L-701,324 (10 mg/kg), an antagonist at the glycine site of the NMDA receptor, did not affect the effect of SB (1000 mg/kg) on PCP-induced PPI deficits. Furthermore, a single oral dose of SB (1000 mg/kg) significantly attenuated the hyperlocomotion in mice after administration of PCP (3.0 mg/kg, s.c.). However, a single oral dose of SB (1000 mg/kg) caused no changes to D-serine levels in plasma or in the frontal cortex, hippocampus, and striatum of these animals. This study suggests that SB induced antipsychotic effects in the PCP model of schizophrenia, although it did not increase D-serine levels in the brain.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AX - Various alimentary tract and metabolism products
A16AX11 - Sodium benzoate

Mechanism of Action

DJ-1 (PARK7) is a neuroprotective protein that protects cells from oxidative stress. Accordingly, loss-of-function DJ-1 mutations have been linked with a familial form of early onset Parkinson disease. Mechanisms by which DJ-1 level could be enriched in the CNS are poorly understood. Recently we have discovered anti-inflammatory activity of sodium benzoate (NaB), a metabolite of cinnamon and a widely-used food additive. Here we delineate that NaB is also capable of increasing the level of DJ-1 in primary mouse and human astrocytes and human neurons highlighting another novel neuroprotective effect of this compound. Reversal of DJ-1-inducing effect of NaB by mevalonate, farnesyl phosphate, but not cholesterol and ubiquinone, suggests that depletion of intermediates, but not end products, of the mevalonate pathway is involved in the induction of DJ-1 by NaB. Accordingly, either an inhibitor of p21(ras) farnesyl protein transferase (FPTI) or a dominant-negative mutant of p21(ras) alone was also able to increase the expression of DJ-1 in astrocytes suggesting an involvement of p21(ras) in DJ-1 expression. However, an inhibitor of geranyl geranyl transferase (GGTI) and a dominant-negative mutant of p21(rac) had no effect on the expression of DJ-1, indicating the specificity of the effect. Similarly lipopolysaccharide (LPS), an activator of small G proteins, also inhibited the expression of DJ-1, and NaB and FPTI, but not GGTI, abrogated LPS-mediated inhibition. Together, these results suggest that NaB upregulates DJ-1 via modulation of mevalonate metabolites and that p21(ras), but not p21(rac), is involved in the regulation of DJ-1.
This study underlines the importance of cinnamon, a widely-used food spice and flavoring material, and its metabolite sodium benzoate (NaB), a widely-used food preservative and a FDA-approved drug against urea cycle disorders in humans, in increasing the levels of neurotrophic factors [e.g., brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3)] in the CNS. NaB, but not sodium formate (NaFO), dose-dependently induced the expression of BDNF and NT-3 in primary human neurons and astrocytes. Interestingly, oral administration of ground cinnamon increased the level of NaB in serum and brain and upregulated the levels of these neurotrophic factors in vivo in mouse CNS. Accordingly, oral feeding of NaB, but not NaFO, also increased the level of these neurotrophic factors in vivo in the CNS of mice. NaB induced the activation of protein kinase A (PKA), but not protein kinase C (PKC), and H-89, an inhibitor of PKA, abrogated NaB-induced increase in neurotrophic factors. Furthermore, activation of cAMP response element binding (CREB) protein, but not NF-kappaB, by NaB, abrogation of NaB-induced expression of neurotrophic factors by siRNA knockdown of CREB and the recruitment of CREB and CREB-binding protein to the BDNF promoter by NaB suggest that NaB exerts its neurotrophic effect through the activation of CREB. Accordingly, cinnamon feeding also increased the activity of PKA and the level of phospho-CREB in vivo in the CNS. These results highlight a novel neutrophic property of cinnamon and its metabolite NaB via PKA - CREB pathway, which may be of benefit for various neurodegenerative disorders.

Vapor Pressure

2.9X10-12 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

532-32-1

Absorption Distribution and Excretion

Overall there are signs of systemic absorption via oral and dermal exposures, no evidence of target organs or of excretion. After oral ingestion and dermal absorption, the test substance will be metabolised to hippuric acid. Despite the low log Pow value, results of the 28-day study in rats and the predicted metabolism do not indicate a potential for the substance to bioaccumulate.
After oral ingestion of benzoic acid and sodium benzoate, there is a rapid absorption (of undissociated benzoic acid) from the gastrointestinal tract in experimental animals or humans. ... 100% absorption can be assumed. In humans, the peak plasma concentration is reached within 1-2 hr.
Hippuric acid is rapidly excreted in urine. In humans, after oral doses of up to 160 mg/kg body weight, 75-100% of the applied dose is excreted as hippuric acid within 6 hr after administration, and the rest within 2-3 days.
Experiments on the distribution and elimination of (14)C-benzoate in the rat have shown no accumulation of sodium benzoate or benzoic acid in the body.
For more Absorption, Distribution and Excretion (Complete) data for SODIUM BENZOATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

After oral and dermal uptake, benzoate is metabolized in the liver by conjugation with glycine, resulting in the formation of hippuric acid. The rate of biotransformation in humans is high: after oral doses of 40, 80 or 160 mg sodium benzoate/kg body weight, the transformation to hippuric acid was independent of the dose - about 17-29 mg/kg body weight per hour, corresponding to about 500 mg/kg body weight per day. Other /studies/ obtained higher values of 0.8-2 g/kg body weight per day.
Another metabolite of benzoate is the benzoyl glucuronide.
The metabolism of the benzoates depletes glycine concentrations and can therefore alter the glycine-dependent metabolism of other compounds. /A study/ demonstrated that ... sodium benzoate successfully competed with aspirin for glycine, resulting in increased concentration and persistence of salicyclic acid in the body.
This study underlines the importance of cinnamon, a widely-used food spice and flavoring material, and its metabolite sodium benzoate (NaB), a widely-used food preservative and a FDA-approved drug against urea cycle disorders in humans, in increasing the levels of neurotrophic factors [e.g., brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3)] in the CNS. NaB, but not sodium formate (NaFO), dose-dependently induced the expression of BDNF and NT-3 in primary human neurons and astrocytes. Interestingly, oral administration of ground cinnamon increased the level of NaB in serum and brain and upregulated the levels of these neurotrophic factors in vivo in mouse CNS. Accordingly, oral feeding of NaB, but not NaFO, also increased the level of these neurotrophic factors in vivo in the CNS of mice. NaB induced the activation of protein kinase A (PKA), but not protein kinase C (PKC), and H-89, an inhibitor of PKA, abrogated NaB-induced increase in neurotrophic factors. Furthermore, activation of cAMP response element binding (CREB) protein, but not NF-kappaB, by NaB, abrogation of NaB-induced expression of neurotrophic factors by siRNA knockdown of CREB and the recruitment of CREB and CREB-binding protein to the BDNF promoter by NaB suggest that NaB exerts its neurotrophic effect through the activation of CREB. Accordingly, cinnamon feeding also increased the activity of PKA and the level of phospho-CREB in vivo in the CNS. These results highlight a novel neutrophic property of cinnamon and its metabolite NaB via PKA - CREB pathway, which may be of benefit for various neurodegenerative disorders.

Wikipedia

Sodium benzoate
Vinyl_alcohol

Drug Warnings

At /the therapeutic/ dose level, clinical signs of toxicity are rare and in most cases limited to anorexia and vomiting, especially after intravenous bolus infusions.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Plastics -> Polymer Type -> Polyolefin-II
Cosmetics -> Preservative
Plastics -> Nucleating agents

Methods of Manufacturing

Produced by the neutralization of benzoic acid with sodium bicarbonate, sodium carbonate or sodium hydroxide.
Benzoic acid is neutralized with sodium bicarbonate solution, the solution filtered, concentrated, and allowed to crystallize.
Sodium benzoate is produced by the neutralization of benzoic acid with caustic soda and/or soda ash. The resulting solution is then treated to remove trace impurities as well as color bodies and then dried in steam heated double drum dryers. The product removed from the dryers is light and fluffy and in order to reduce shipping and storage space the sodium benzoate is normally compacted. It is then milled and classified into two product forms; dense granular and dense powder. Sodium Benzoate is also available in extruded form.

General Manufacturing Information

Fabricated Metal Product Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

A rapid and sensitive fluorescence polarization immunoassay (FPIA), based on a polyclonal antibody, has been developed for the detection of sodium benzoate in spiked samples. The immunogen and fluorescein-labeled analyte conjugate were successfully synthesized, and the tracer was purified by TLC. Under the optimal assay conditions, the FPIA shows a detection range of 0.3-20.0 ug/mL for sodium benzoate with a detection limit of 0.26 ug/mL in the borate buffer. In addition, the IC50 value was 2.48 ug/mL, and the cross-reactivity of the antibodies with ten structurally and functionally related analogs were detected respectively. Four kinds of food samples (energy drink, candy, ice sucker, RIO(TM) cocktail) were selected to evaluate the application of FPIA in real systems. The recoveries were 96.68-106.55% in energy drink; 95.78-100.80% in candy, 86.97-102.70% in ice sucker, and 103.58-109.87% in benzoate contained sample RIO(TM) cocktail, and coefficients of variation of this method were all lower than 11.25%. Comparing with the detection results of HPLC, the developed FPIA has comparative performance in the real sample determination. The results suggest that the FPIA developed in this study is a rapid, convenient and simple method, which is suitable to be used as a screening tool for homogeneous detection of sodium benzoate in food products.
Potassium sorbate and sodium benzoate are food additives that are generally employed for prevention of food spoilage originating from bacteria, molds or yeasts. Although these compounds were generally recognized as safe due to their low risk of acute and chronic toxicity, they have limitations of usage to protect human health. Development and validation of a novel RP-HPLC method, in which a C18-bonded monolithic silica column was used as stationary phase to assay these compounds, is described for the first time. Aliquots of 10 uL of samples were injected into chromatograph and eluted using phosphate buffer (0.025 M, pH 2.0)-water-acetonitrile (50:45:5, v/v/v) solution, which was pumped at the rate of 3.0 mL/min. To sharpen the peaks, 10 mM octylamine was added to the mobile phase. Potassium sorbate and sodium benzoate were detected at about 12th and 14th min, respectively, and quantified at 230 nm using photodiode array detector. A total of 41 samples were prepared by simply filtering through 0.45 um filters after sonication, and injected into the system without any pre-treatment steps. Applicability of the method was demonstrated by performing total procedure on samples of different brands and types, and their compliance to official regulations was assessed.
Sodium benzoate in soda beverages using liquid chromatographic method.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place.
Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

The GRAS report cited studies in which ingestion of sodium benzoate reduced the glycine-dependent formation of creatine, glutamine, urea, and uric acid and increased the effects of procaine, lidocaine, cocaine, tetracaine, and dibucaine. Under conditions of severely restricted fluid and salt intake, benzoates increased and prolonged the concentration of serum penicillin.
The interaction between sodium benzoate (SB) and calf thymus DNA in simulated physiological buffer (pH 7.4) using acridine orange (AO) dye as a fluorescence probe, was investigated by UV-Vis absorption, fluorescence and circular dichroism (CD) spectroscopy along with DNA melting studies and viscosity measurements. An expanded UV-Vis spectral data matrix was resolved by multivariate curve resolution-alternating least squares (MCR-ALS) approach. The equilibrium concentration profiles and the pure spectra for SB, DNA and DNA-SB complex from the high overlapping composite response were simultaneously obtained. The results indicated that SB could bind to DNA, and hydrophobic interactions and hydrogen bonds played a vital role in the binding process. Moreover, SB was able to quench the fluorescence of DNA-AO complex through a static procedure. The quenching observed was indicative of an intercalative mode of interaction between SB and DNA, which was supported by melting studies, viscosity measurements and CD analysis.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types